

Spectroscopic Profile of 1-Iodoundecane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Iodoundecane**

Cat. No.: **B118513**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1-iodoundecane**, a valuable intermediate in organic synthesis and drug discovery. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support researchers in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the essential quantitative data obtained from the spectroscopic analysis of **1-iodoundecane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **1-iodoundecane** is characterized by distinct signals corresponding to the different proton environments in the undecyl chain. The chemical shifts are influenced by the electronegativity of the iodine atom, which deshields the adjacent methylene protons.

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
~3.19	Triplet	~7.0	I-CH ₂ -
~1.82	Quintet	~7.2	I-CH ₂ -CH ₂ -
~1.26	Multiplet	-	-(CH ₂) ₈ -
~0.88	Triplet	~6.8	-CH ₃

Note: Predicted values based on data for homologous 1-iodoalkanes. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of **1-iodoundecane**. The carbon atom directly bonded to the iodine atom experiences a significant upfield shift compared to a typical alkane chain.

Chemical Shift (δ) (ppm)	Assignment
~33.7	I-CH ₂ -
~31.9	I-CH ₂ -CH ₂ -
~29.5	-(CH ₂) ₇ -
~22.7	-CH ₂ -CH ₃
~14.1	-CH ₃
~7.3	I-CH ₂ -

Note: Predicted values based on data for homologous 1-iodoalkanes.

Infrared (IR) Spectroscopy

The IR spectrum of **1-iodoundecane** displays characteristic absorption bands corresponding to the vibrations of its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2924	Strong	C-H stretch (asymmetric, -CH ₂ -)
2853	Strong	C-H stretch (symmetric, -CH ₂ -)
1465	Medium	C-H bend (-CH ₂ - scissoring)
~1200-1250	Medium-Weak	CH ₂ wagging
~590	Medium	C-I stretch

Mass Spectrometry (MS)

The mass spectrum of **1-iodoundecane** provides information about its molecular weight and fragmentation pattern under electron ionization.

m/z	Relative Intensity (%)	Proposed Fragment
282	Low	[M] ⁺ (Molecular Ion)
155	Moderate	[M - I] ⁺
127	Low	[I] ⁺
57	High	[C ₄ H ₉] ⁺
43	High	[C ₃ H ₇] ⁺
41	High	[C ₃ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

- Approximately 10-20 mg of **1-iodoundecane** for ¹H NMR or 50-100 mg for ¹³C NMR is accurately weighed.

- The sample is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Instrument: Varian A-60 NMR Spectrometer or equivalent.[\[1\]](#)

- ^1H NMR:

- Spectrometer frequency: 60 MHz.
 - Number of scans: 16.
 - Relaxation delay: 1.0 s.
 - Pulse width: 30°.

- ^{13}C NMR:

- Spectrometer frequency: 15 MHz.
 - Number of scans: 1024.
 - Relaxation delay: 2.0 s.
 - Pulse width: 45°.
 - Proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

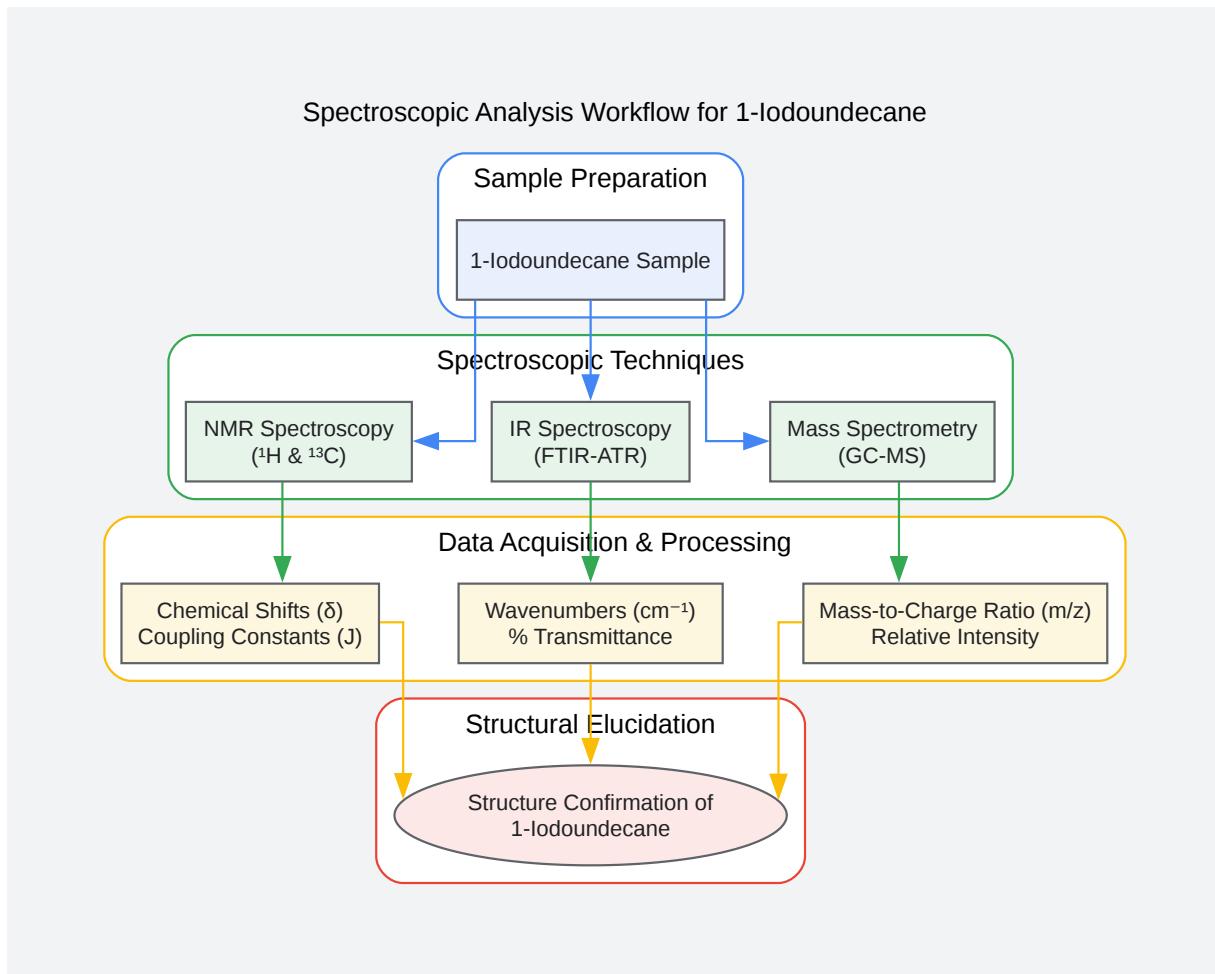
- A drop of neat **1-iodoundecane** is placed on the surface of an attenuated total reflectance (ATR) crystal (e.g., diamond or zinc selenide).[\[1\]](#)

Instrumentation and Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) spectrometer.
- Technique: Attenuated Total Reflectance (ATR).[\[1\]](#)
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 32.
- A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry (MS)

Sample Introduction and Ionization:


- The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation from any potential impurities.
- Ionization is achieved by electron impact (EI) with a standard energy of 70 eV.

Instrumentation and Data Acquisition:

- Instrument: GC-MS system.
- GC Column: A nonpolar capillary column (e.g., DB-1 or equivalent) is typically used.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 250 °C.
 - Final hold: 5 minutes at 250 °C.
- Mass Analyzer: Quadrupole.
- Scan Range: m/z 40-400.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for obtaining and interpreting the spectroscopic data for **1-iodoundecane**.

[Click to download full resolution via product page](#)

Caption: Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Undecane, 1-iodo- | C11H23I | CID 20276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Iodoundecane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118513#spectroscopic-data-for-1-iodoundecane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com